tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to a pyrrolidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester group.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as alcohols.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be employed in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agrochemicals: It may be utilized in the synthesis of agrochemical products such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: Its functional groups can participate in chemical reactions that alter the structure and function of biomolecules.
Comparison with Similar Compounds
- tert-Butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-(iodomethyl)-3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
Comparison:
- Reactivity: The bromomethyl group in tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl analogs.
- Stability: The compound’s stability may vary depending on the nature of the halogen or functional group attached to the pyrrolidine ring.
- Applications: While all these compounds can be used as synthetic intermediates, their specific applications may differ based on their reactivity and stability.
Properties
CAS No. |
2000852-61-7 |
---|---|
Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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